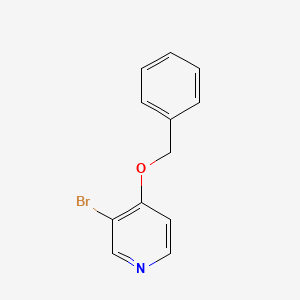

4-(Benzyloxy)-3-bromopyridine

Description

Overview of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridines are exceptionally valuable building blocks in modern organic synthesis. nih.gov The presence of a halogen atom on the electron-deficient pyridine ring creates a reactive site for a variety of chemical transformations. nih.gov These compounds serve as crucial starting materials for nucleophilic aromatic substitution (SNAr) reactions and as coupling partners in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.govacs.org

The regioselective installation of a halogen onto the pyridine core is a persistent challenge in synthetic chemistry, as the electron-deficient nature of the ring makes it resistant to standard electrophilic aromatic substitution methods that work well for other arenes. nih.govchemrxiv.org Consequently, developing methods to access specific halopyridine isomers is a significant area of academic research. chemrxiv.orgmountainscholar.org These halogenated intermediates are indispensable for creating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and for the target-oriented synthesis of agrochemicals, pharmaceuticals, and advanced materials. nih.govchemrxiv.org The carbon-halogen bond provides a reliable handle for introducing a wide array of functional groups with precise control over the substitution pattern. nih.gov

Strategic Importance of 4-(Benzyloxy)-3-bromopyridine as a Versatile Synthetic Synthon in Academic Research

Within the class of halogenated pyridines, this compound has emerged as a strategically important and versatile synthetic synthon in academic research. Its utility stems from the specific arrangement of its functional groups: a bromine atom at the 3-position and a benzyloxy group at the 4-position of the pyridine ring. This distinct substitution pattern allows for selective and sequential chemical modifications, making it a valuable precursor for complex, multi-functionalized pyridine derivatives.

The bromine atom at the 3-position serves as a key functional group for introducing molecular diversity. It can be readily transformed through various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, or via lithiation followed by reaction with an electrophile. researchgate.net This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a position that can be challenging to functionalize directly. chemrxiv.org

Simultaneously, the benzyloxy group at the 4-position acts as a protected hydroxyl group. The benzyl (B1604629) ether is stable under many reaction conditions used to modify the C-Br bond but can be selectively cleaved at a later synthetic stage to reveal a 4-hydroxypyridine (B47283) moiety. This functionality is significant in many biologically active molecules. The compound is therefore used as a key intermediate in the synthesis of new chemical entities for medicinal chemistry research and drug development. lookchem.com For instance, research has shown its utility as a building block in the synthesis of inhibitors for enzymes like neuronal nitric oxide synthase and deubiquitinases, which are targets for neurodegenerative disorders and cancer, respectively. acs.orgacs.org

The combination of a modifiable halogen and a protected hydroxyl group on a core pyridine scaffold makes this compound a powerful tool for constructing elaborate molecules with potential applications in pharmacology and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1019767-63-5 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXHPRLZHHYGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738885 | |

| Record name | 4-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019767-63-5 | |

| Record name | 4-(Benzyloxy)-3-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyloxy 3 Bromopyridine and Its Precursors

Established Synthetic Routes to Pyridine (B92270) Precursors

The journey towards 4-(benzyloxy)-3-bromopyridine begins with the synthesis of appropriately substituted pyridine precursors. This foundationally involves two key transformations: the introduction of a bromine atom onto the pyridine ring and the O-functionalization of hydroxylated pyridine derivatives.

Bromination Protocols for Pyridine Ring Functionalization

The selective introduction of a bromine atom at the 3-position of the pyridine ring is a crucial step. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions are less facile than in benzene (B151609) and require specific, often harsh, conditions. pearson.comscribd.com

Direct bromination of pyridine is challenging and typically requires high temperatures. chempanda.comslideshare.net The reaction of pyridine with bromine in the presence of fuming sulfuric acid at elevated temperatures can yield 3-bromopyridine (B30812). chempanda.com Another approach involves passing pyridine and bromine vapors over a charcoal catalyst at 300°C to produce 3-bromopyridine. slideshare.net The electrophilicity of the brominating agent can be enhanced to facilitate the reaction under milder conditions. For instance, the use of bromine monofluoride, generated in situ, is an effective method for the bromination of pyridine. chempanda.com

Table 1: Conditions for Electrophilic Bromination of Pyridine

| Reagents | Catalyst/Conditions | Product(s) | Reference |

| Pyridine, Bromine | Fuming Sulfuric Acid, 130°C | 3-Bromopyridine | chempanda.com |

| Pyridine, Bromine | Charcoal, 300°C | 3-Bromopyridine, 3,5-Dibromopyridine | scribd.comslideshare.net |

| Pyridine, Bromine | Charcoal, 500°C | 2-Bromopyridine, 2,6-Dibromopyridine | slideshare.net |

A more recent and efficient method for the synthesis of 3-bromopyridine involves the use of hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com This method offers the advantage of proceeding under milder conditions without the need for high temperatures or pressures. The reaction typically involves mixing pyridine with an aqueous solution of hydrobromic acid, followed by the addition of hydrogen peroxide. google.com The reaction temperature is generally maintained between 70°C and 120°C. google.com This approach is considered more industrially applicable due to the use of inexpensive and readily available reagents and a simpler work-up procedure. google.com

Table 2: Peroxide-Assisted Synthesis of 3-Bromopyridine

| Reactants | Reagents | Temperature | Reaction Time | Key Advantages | Reference |

| Pyridine | Hydrobromic Acid, Hydrogen Peroxide | 70-120°C | 1-48 hours | Inexpensive reagents, simple route | google.com |

Electrophilic Bromination of Pyridine

O-Functionalization Strategies for Pyridine Hydroxyl Derivatives

The introduction of the benzyloxy group is achieved through the O-functionalization of a hydroxylated pyridine intermediate. This process involves the preparation of a dihydroxylated pyridine followed by a benzylation step.

The synthesis of dihydroxylated pyridine intermediates can be approached in several ways. One method involves a halogen-lithium exchange on a dibromopyridine, followed by reaction with an electrophilic oxygen source to install the hydroxyl groups. a2bchem.com Another prominent route is the Hantzsch pyridine synthesis, which is a multi-component reaction that can produce dihydropyridine (B1217469) derivatives. wikipedia.orgorganic-chemistry.org These dihydropyridines can then be oxidized to the corresponding pyridines. wikipedia.orgorganic-chemistry.org The Hantzsch synthesis typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.org

Once the hydroxylated pyridine is obtained, the benzyloxy group is introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a suitable base, followed by reaction with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. organic-chemistry.org A variety of bases can be employed, with sodium hydride (NaH) being a common choice for strong deprotonation. organic-chemistry.org For substrates requiring milder conditions or higher selectivity, bases like diisopropylethylamine (DIPEA) or silver(I) oxide (Ag₂O) can be used. organic-chemistry.orgstonybrook.eduresearchgate.net The reaction is often accelerated by the addition of a catalyst like sodium iodide. stonybrook.eduresearchgate.net In some cases, the reaction can be performed under solvent-free conditions. stonybrook.eduresearchgate.net

Table 3: Benzylation of Hydroxylated Pyridines

| Hydroxy Pyridine | Benzylating Agent | Base | Catalyst/Solvent | Key Features | Reference(s) |

| Alcohol Substrate | Benzyl Halide | Diisopropylethylamine (DIPEA) | Sodium Iodide (catalyst), Solvent-free | High tolerance for functional groups | stonybrook.eduresearchgate.net |

| Alcohol Substrate | Benzyl Halide | Sodium Hydride (NaH) | - | Convenient for general deprotonation | organic-chemistry.org |

| Diol Substrate | Benzyl Halide | Silver(I) Oxide (Ag₂O) | - | Allows for selective substitution | organic-chemistry.org |

Preparation of Dihydroxylated Pyridine Intermediates

Targeted Synthesis of this compound

The direct synthesis of this compound is typically achieved through sequential reactions that first establish the benzyloxy ether linkage and then introduce the bromine atom at the desired position.

The key to synthesizing this compound lies in the regioselective functionalization of the pyridine core. A common and effective strategy involves the bromination of 4-(benzyloxy)pyridine (B1590385). This precursor is synthesized first, and then a brominating agent is used to introduce bromine selectively at the 3-position, which is ortho to the activating benzyloxy group.

Several methods for regioselective halogenation of pyridine rings have been developed:

Direct Bromination of Activated Rings : The synthesis of this compound often employs N-bromosuccinimide (NBS) as the brominating agent. The benzyloxy group at the C4 position activates the pyridine ring towards electrophilic substitution, directing the incoming bromine atom to one of the ortho positions (C3 or C5).

Pyridine N-Oxide Strategy : An alternative approach to control regioselectivity involves the use of pyridine N-oxides. The N-oxide moiety can be activated with an electrophile, allowing a halide to add selectively to the C2-position. researchgate.net While this is a common strategy for 2-halo substitution, it underscores the principle of using activating groups to direct halogenation.

Halogen-Magnesium Exchange : For polysubstituted pyridines, a bromine-magnesium exchange reaction can offer high regioselectivity. For instance, using reagents like iso-PrMgCl·LiCl on dibromopyridine derivatives can facilitate selective functionalization at a specific bromine-substituted position. rsc.org

| Method | Description | Typical Reagents | Reference |

| Direct Bromination | Bromination of a pre-functionalized pyridine ring, such as 4-(benzyloxy)pyridine. | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | |

| N-Oxide Halogenation | Activation of a pyridine N-oxide to direct halogenation, typically to the C2 position. | Oxalyl bromide, Triethylamine (Et3N) | researchgate.net |

| Br/Mg Exchange | Regioselective Grignard formation at one of two bromine sites for subsequent electrophilic quench. | iso-PrMgCl·LiCl | rsc.org |

To maximize the yield and purity of this compound, synthetic protocols are carefully optimized. For the bromination of 4-(benzyloxy)pyridine, the reaction is typically performed in an inert solvent, such as carbon tetrachloride (CCl4), under reflux conditions to facilitate the reaction. The use of a radical initiator like azobisisobutyronitrile (AIBN) is also common when NBS is used.

Optimization parameters often include:

Solvent Choice : Inert solvents are used to prevent side reactions.

Temperature Control : Reflux conditions are often necessary to drive the reaction to completion.

Purification Techniques : Post-reaction workup and purification, often involving chromatography, are essential to isolate the product with high purity. Industrial-scale production would necessitate scaling up these optimized laboratory techniques.

Regioselective Functionalization Approaches to the Pyridine Core

Advanced Synthetic Approaches to Related Benzyloxy-Bromopyridine Analogues

The synthesis of more complex analogues, such as those with multiple benzyloxy groups, requires more intricate synthetic pathways. Furthermore, modern organic chemistry has seen the rise of powerful techniques like multicomponent reactions for the efficient construction of substituted pyridine scaffolds.

The synthesis of 2,6-bis(benzyloxy)-3-bromopyridine (B174153) is a multi-step process that showcases a more complex functionalization strategy. a2bchem.com This compound, with the chemical formula C₁₉H₁₆BrNO₂, features a pyridine ring with two benzyloxy groups and one bromine atom. indiamart.comnih.gov

A potential synthetic route can be outlined as follows: a2bchem.com

| Step | Description | Typical Reagents |

| 1. Starting Material | The synthesis may begin with 3-bromopyridine. | 3-Bromopyridine |

| 2. O-Functionalization | Introduction of hydroxyl groups at the 2 and 6 positions. This can be achieved via a halogen-lithium exchange to form 2,6-lithiated intermediates, followed by quenching with an oxidizing agent to yield the 2,6-dihydroxypyridine (B1200036) derivative. | n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) |

| 3. Benzylation | The hydroxyl groups are protected by reacting the diol with benzyl chloride in the presence of a base. | Benzyl chloride, Triethylamine (Et3N) |

| 4. Halogenation | If not starting with 3-bromopyridine, selective bromination of 2,6-bis(benzyloxy)pyridine (B188532) at the 3-position is performed. | N-bromosuccinimide (NBS) |

| 5. Purification | The final product is isolated and purified, typically using column chromatography. | Silica gel, various solvent systems |

This structured approach ensures the precise installation of each functional group to yield the desired 2,6-bis(benzyloxy)-3-bromopyridine. a2bchem.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a convergent manner. mdpi.com These reactions are increasingly used for the construction of diverse pyridine scaffolds.

Several MCRs have been developed for pyridine synthesis:

Catalyst-Mediated Condensations : Zeolite catalysts have been used in the three-component condensation of ethanol (B145695), formaldehyde, and ammonia to produce pyridines and picolines. nih.gov In another example, Sn(IV) catalysts have been employed for the reaction of aldehydes, β-keto esters, anilines, and malononitrile (B47326) to afford polysubstituted pyridines. nih.gov

Groebke–Blackburn–Bienaymé (GBB) Reaction : This is an isocyanide-based MCR that involves the acid-catalyzed condensation of a heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isonitrile. nih.govmdpi.com It is a powerful tool for synthesizing imidazo[1,2-a]pyridines and other fused pyridine systems. mdpi.com

Transition-Metal-Catalyzed MCRs : Copper-catalyzed MCRs have been reported for the synthesis of poly-substituted tetrahydropyridines (THPs). rsc.org These reactions demonstrate the versatility of transition metals in facilitating complex bond-forming cascades.

| MCR Type | Components | Catalyst/Conditions | Product Type | Reference |

| Zeolite-Catalyzed | Ethanol, Formaldehyde, Ammonia | H-Beta Zeolite | Pyridines, Picolines | nih.gov |

| Sn(IV)-Catalyzed | Aldehydes, β-keto esters, Anilines, Malononitrile | SnCl₂·2H₂O | Polysubstituted Pyridines | nih.gov |

| GBB Reaction | 2-Aminoazines, Aldehydes, Isonitriles | Acid catalyst (e.g., NH₄Cl) | Imidazo-fused Scaffolds | nih.govmdpi.com |

These advanced MCRs provide rapid and efficient access to a wide array of substituted pyridine derivatives, which can then be further functionalized.

Chemical Transformations and Reactivity of 4 Benzyloxy 3 Bromopyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center of 4-(Benzyloxy)-3-bromopyridine

The bromine atom at the 3-position of this compound is a key site for forming new carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds. researchgate.net In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups at the 3-position of the pyridine (B92270) ring.

The general reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. rsc.org The benzyloxy group at the 4-position can influence the reactivity of the substrate.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound Analogues

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Bromopyridine (B30812) derivative | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane | 3-Phenylpyridine derivative | 94 |

| 2 | 2-Benzyloxy-3-bromopyridine | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 2-(Benzyloxy)-3-(4-methoxyphenyl)pyridine | 85 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar bromopyridine substrates. Specific yields for this compound may vary.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. mdpi.com Common catalysts include palladium(II) complexes like PdCl₂(PPh₃)₂ or palladium(0) complexes such as Pd(PPh₃)₄. beilstein-journals.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. acs.org Bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are used to activate the organoboron species. nih.gov

Buchwald–Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org For this compound, this reaction provides a direct route to synthesize 3-amino-4-(benzyloxy)pyridine derivatives, which are important intermediates in medicinal chemistry. koreascience.kr

The reaction involves treating this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov The selection of the ligand is critical for the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results. rsc.org

Table 2: Representative Buchwald-Hartwig Amination Reactions with Bromopyridine Substrates

| Entry | Amine | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(3-Morpholinopyridin-4-yl)benzonitrile | 95 |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | N-Phenyl-4-(benzyloxy)pyridin-3-amine | 88 |

This table illustrates the general applicability of the Buchwald-Hartwig amination to bromopyridine substrates. Yields are representative and depend on the specific reactants and conditions.

The reaction is typically carried out under an inert atmosphere to prevent the deactivation of the catalyst. libretexts.org The choice of base, commonly a strong, non-nucleophilic base like sodium tert-butoxide, is also crucial for the catalytic cycle. nih.gov

Emerging Cross-Coupling Methodologies for Aryl Halides

Beyond the well-established Suzuki and Buchwald-Hartwig reactions, new cross-coupling methodologies are continually being developed for aryl halides, which could be applicable to this compound. eie.gr These emerging methods aim to expand the scope of accessible transformations, improve reaction efficiency, and utilize more sustainable catalysts. acs.org

One area of development is the use of alternative metal catalysts, such as those based on nickel or copper, which can sometimes offer different reactivity or selectivity compared to palladium. beilstein-journals.orgthieme-connect.de For instance, nickel-catalyzed cross-coupling reactions have shown promise for the formation of C-C bonds with a variety of coupling partners. acs.org

Another advancing area is photoredox catalysis, which utilizes light to enable cross-coupling reactions under mild conditions. pnas.orgpnas.org Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst, such as nickel, have been developed for the coupling of alkyl nucleophiles with aryl halides. pnas.orgpnas.org This approach could potentially be used to introduce alkyl groups at the 3-position of this compound.

Furthermore, C-H activation strategies represent a paradigm shift in cross-coupling chemistry, where a C-H bond is directly functionalized instead of a pre-functionalized halide. rsc.org While not directly targeting the bromine center, these methods could be used in tandem with reactions at the bromo-position to create highly functionalized pyridine derivatives.

Functional Group Interconversions on the Pyridine Ring of this compound

The pyridine ring of this compound is susceptible to various functional group interconversions, which can be used to further modify the molecule's structure and properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings like pyridine. wikipedia.orgmasterorganicchemistry.com In this compound, the electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to attack by nucleophiles. pearson.com While the bromine atom is a good leaving group, SNAr reactions can also occur at other positions on the pyridine ring, particularly if activated by other substituents. acs.orgnih.gov

The reactivity of pyridines in SNAr reactions is highly dependent on the position of the leaving group and the presence of activating groups. wikipedia.org For 3-halopyridines, direct SNAr at the 3-position is generally difficult. However, reactions can sometimes be facilitated through the formation of pyridyne intermediates under strongly basic conditions. researchgate.net It has been noted that the isomerization of 3-bromopyridines to 4-bromopyridines can occur via pyridyne intermediates, with subsequent substitution at the 4-position being more favorable. researchgate.net

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product (after debenzylation) | Reaction Conditions |

|---|---|---|

| Sodium methoxide | 3-Bromo-4-methoxypyridine | Strong base, heat |

| Ammonia (B1221849) | 3-Bromo-4-aminopyridine | High pressure, catalyst |

This table outlines plausible SNAr reactions based on the general reactivity of substituted pyridines.

Reactions Involving Organometallic Intermediates

The bromine atom on this compound can be used to generate organometallic intermediates, which can then be reacted with various electrophiles. A common method is through lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This generates a lithiated pyridine species that is a potent nucleophile. researchgate.net

The resulting 4-(benzyloxy)-3-lithiopyridine can react with a wide range of electrophiles to introduce new functional groups at the 3-position.

Table 4: Examples of Reactions via Organometallic Intermediates

| Electrophile | Functional Group Introduced | Product Class |

|---|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Pyridinecarboxylic acid |

| Aldehydes (RCHO) | Hydroxyalkyl (-CH(OH)R) | Pyridyl alcohol |

| Ketones (RCOR') | Hydroxyalkyl (-C(OH)RR') | Pyridyl alcohol |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Pyridinecarboxaldehyde |

This table provides examples of the types of functional groups that can be introduced via the lithiated intermediate of this compound.

This strategy provides a versatile alternative to cross-coupling reactions for forming new carbon-carbon and carbon-heteroatom bonds. The choice of the organolithium reagent and reaction conditions is critical to avoid side reactions, such as addition to the pyridine ring. nih.govacs.org

Transformations Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves primarily as a protecting group for the 4-hydroxyl functionality of the pyridine ring. Its chemical transformations are central to the utility of the parent molecule as an intermediate in multi-step organic synthesis. These reactions typically involve either its removal (deprotection) to unmask the hydroxyl group or, less commonly, its direct modification.

The cleavage of the benzyl (B1604629) ether to reveal the 3-bromo-4-hydroxypyridine core is a critical step in synthetic pathways utilizing this intermediate. The choice of deprotection method is dictated by the presence of other functional groups in the molecule to ensure selectivity.

Catalytic Hydrogenolysis The most common and efficient method for the deprotection of benzyl ethers is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating this compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean, proceeding under mild conditions, and results in the formation of 3-bromo-4-hydroxypyridine and toluene as a byproduct. organic-chemistry.org This method is highly favored for its efficiency and the mild conditions required. commonorganicchemistry.comvulcanchem.com Common solvents for this transformation include methanol, ethanol, and ethyl acetate (B1210297). commonorganicchemistry.com A key consideration is the potential for competitive reduction of other functionalities, such as nitro groups or carbon-carbon double bonds, if present in the substrate. uwindsor.ca

Acid-Catalyzed Cleavage Benzyl ethers can also be cleaved under strong acidic conditions. organic-chemistry.org However, this method is less frequently used for sensitive substrates that may not tolerate harsh acidic environments. uwindsor.ca The stability of the pyridine ring and the bromo-substituent must be considered when employing this strategy.

Lewis Acid-Mediated Deprotection For molecules containing functionalities incompatible with hydrogenolysis, Lewis acids provide a valuable alternative. A notable example is the use of a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which enables efficient debenzylation under mild conditions. organic-chemistry.org This reagent system has been shown to tolerate a wide array of functional groups, including silyl (B83357) ethers, esters, and lactones, offering superior selectivity compared to other Lewis acids like BF₃·OEt₂. organic-chemistry.org

Oxidative Cleavage An alternative, though less direct, deprotection strategy involves the oxidation of the benzyloxy group. organic-chemistry.org The benzyl ether can be oxidized to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the desired alcohol. Another oxidative method employs 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which is particularly effective for p-methoxybenzyl ethers but can also be used for simple benzyl ethers, sometimes facilitated by photoirradiation. organic-chemistry.org

The table below summarizes common methodologies for the deprotection of this compound.

| Method | Reagent(s) | Typical Conditions | Product | Citation(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, Room Temp | 3-Bromo-4-hydroxypyridine | commonorganicchemistry.comorganic-chemistry.orgvulcanchem.com |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, Mild Temp | 3-Bromo-4-hydroxypyridine | organic-chemistry.org |

| Strong Acid Cleavage | Strong acids (e.g., HBr, HI) | Heat | 3-Bromo-4-hydroxypyridine | organic-chemistry.orguwindsor.ca |

| Oxidative Cleavage | 1. Oxidizing Agent (e.g., DDQ) 2. Base | 1. Acetonitrile, Photoirradiation 2. Hydrolysis | 3-Bromo-4-hydroxypyridine | organic-chemistry.org |

While the primary role of the benzyloxy group is protection, it can undergo certain chemical transformations. However, derivatization of this moiety is significantly less common than its removal, as most synthetic strategies focus on the reactivity of the pyridine ring and its bromo-substituent.

The main reaction involving the benzyloxy group itself is oxidation. The benzylic carbon is susceptible to oxidation, which can convert the benzyloxy group into other functionalities. Using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), the benzyloxy group can be transformed into a benzaldehyde (B42025) or benzoic acid derivative. vulcanchem.com This transformation is not a standard synthetic route for this particular compound and requires careful control of reaction conditions to avoid over-oxidation or undesired side reactions with the pyridine ring. vulcanchem.com

In a broader context, modifications to the benzyl group, such as the introduction of a p-methoxy substituent, are typically performed on the benzyl alcohol or benzyl bromide before the etherification step to create functionally distinct protecting groups (e.g., p-methoxybenzyl ether). organic-chemistry.org These pre-modified groups can then be cleaved under specific, milder conditions, such as oxidative cleavage with DDQ, enhancing the strategic options available during a complex synthesis. organic-chemistry.org Direct derivatization of the intact benzyloxy group on the this compound molecule is not a widely reported transformation.

The Role of 4 Benzyloxy 3 Bromopyridine As a Versatile Chemical Intermediate in Advanced Organic Synthesis and Drug Discovery

Precursor in Medicinal Chemistry for Biologically Active Compounds

The unique structural features of 4-(benzyloxy)-3-bromopyridine and related benzyloxy-containing compounds make them valuable starting points for the synthesis of a wide array of biologically active molecules.

Synthesis of Quinolines and Aminoquinolines with Antimycobacterial Activity

While direct synthesis routes starting from this compound are not explicitly detailed in the reviewed literature, the significance of the benzyloxy-aminoquinoline scaffold in developing antimycobacterial agents is well-documented. A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and assessed for their capacity to inhibit the Mycobacterium tuberculosis H37Rv strain. mdpi.comnih.gov Two of these compounds demonstrated minimum inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid (B1672263). mdpi.comnih.gov

The synthesis of these potent aminoquinolines involves a multi-step process. mdpi.comnih.gov It begins with a nucleophilic substitution reaction between 4-cyanophenol and various benzyl (B1604629) bromides to produce 4-(benzyloxy)benzonitriles. nih.gov This is followed by the reduction of the nitrile group to form 4-(benzyloxy)benzylamines. mdpi.comnih.gov In the final key step, these amines are reacted with 2-alkyl-4-chloroquinolines via a nucleophilic aromatic substitution to yield the target N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov

Table 1: Antimycobacterial Activity of Selected N-(4-(benzyloxy)benzyl)-4-aminoquinolines

| Compound ID | Substituents | MIC (µM) against M. tuberculosis H37Rv |

|---|---|---|

| 9g | 6-Chloro on quinoline (B57606), unsubstituted benzyloxy | 5.7 |

| 9h | 6-Chloro on quinoline, 4-fluoro on benzyloxy | 6.4 |

| 9i | 6-Chloro on quinoline, 4-chloro on benzyloxy | 6.2 |

| 9j | 6-Chloro on quinoline, 4-bromo on benzyloxy | 5.9 |

This table presents a selection of compounds and their minimum inhibitory concentrations (MICs), highlighting the effectiveness of the 6-chloro substituted quinoline series. nih.gov

Notably, compounds with a chlorine atom at the 6-position of the quinoline ring showed consistently good activity, with MIC values ranging from 5.7 to 6.4 µM. nih.gov This indicates the importance of this substitution pattern for the antimycobacterial properties of this chemical class. nih.gov

Development of Triazolopyridine Derivatives for Neurological and Psychiatric Research

The mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine framework is a core component of various biologically active compounds, including those with applications in neurological and psychiatric research. mdpi.comgoogle.com These compounds are recognized as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2), making them useful for treating disorders associated with glutamate dysfunction. google.com

The synthesis of derivatives like 3-(4-(benzyloxy)-3-methoxyphenyl)- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridine showcases a practical approach to this heterocyclic system. mdpi.comresearchgate.netresearchgate.net The process involves an oxidative ring closure of a hydrazine (B178648) intermediate, which is formed from the reaction of 2-hydrazinopyridine (B147025) with an appropriate aldehyde, in this case, 4-benzyloxy-3-methoxybenzaldehyde. mdpi.comresearchgate.net A clean and efficient method uses sodium hypochlorite (B82951) as the oxidant in ethanol (B145695) at room temperature, yielding the final product in good yield. mdpi.comresearchgate.net Although this specific example does not use this compound as the starting material, it highlights the importance of the benzyloxy-phenyl moiety in constructing these neurologically active agents. The triazolopyridine scaffold itself is also being explored for other therapeutic areas, such as for inhibitors of Bromodomain-containing protein 4 (BRD4) in cancer treatment. nih.gov

Intermediate for Pyranone Derivatives and HIV-1 Integrase Inhibitors

The development of effective treatments for HIV has led to the exploration of various inhibitors, with a significant focus on HIV-1 integrase. mdpi.com Benzyloxy-substituted heterocyclic compounds have emerged as crucial intermediates in the synthesis of these inhibitors.

One key intermediate is 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid (BPCA), which is used to prepare potent 3-hydroxy-pyran-4-one based HIV-1 integrase inhibitors. nih.gov The synthesis involves coupling BPCA with various amine fragments to produce a library of carboxamide derivatives. nih.gov After synthesis, the benzyloxy group is cleaved to yield the final active 3-hydroxy-pyran-4-one compounds. nih.gov

Furthermore, patent literature reveals synthetic routes to carbamoylpyridone-based HIV integrase inhibitors that utilize a 3-benzyloxy-bromopyridone structure. google.comgoogle.com A typical sequence involves the bromination of 3-benzyloxy-2-methyl-1H-pyridin-4-one. google.comgoogle.com This brominated intermediate then undergoes further reactions, such as carbonylation and amidation, to build the complex side chains necessary for inhibitory activity against HIV integrase. google.comgoogle.com This strategy underscores the utility of the benzyloxy-bromopyridine motif in constructing these vital therapeutic agents.

Application in the Synthesis of Imidazo[4,5-b/c]pyridine Derivatives

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. mdpi.comresearchgate.net These fused heterocyclic systems are implicated in numerous disease pathways and have been investigated for use as anticancer, anti-inflammatory, and central nervous system agents. researchgate.net

The synthesis of these important derivatives often relies on appropriately substituted pyridine (B92270) precursors. Patent literature describes the use of 4-benzyloxy-6-chloroimidazo[4,5-c]pyridines as key intermediates in the preparation of 2,7-disubstituted purine (B94841) isosteres. google.com The benzyloxy group serves as a protected hydroxyl, and the halogen provides a handle for introducing further diversity into the molecule. The general synthesis of the imidazo[4,5-c]pyridine core can be achieved by reacting a substituted 3,4-diaminopyridine (B372788) with reagents like formic acid. mdpi.com The versatility of these intermediates makes them valuable for developing new therapeutic agents.

Building Block for Complex Heterocyclic Architectures

The dual functionality of this compound, with its protected hydroxyl group and a reactive halogen, makes it an ideal building block for constructing more complex, fused heterocyclic systems. researchgate.net

Construction of Fused Heterocyclic Systems

The bromine atom on the pyridine ring of this compound serves as a versatile anchor point for a variety of synthetic transformations, particularly those designed to build fused ring systems. This reactivity is fundamental to the construction of diverse heterocyclic architectures. a2bchem.com Palladium-catalyzed cross-coupling reactions, for example, can be used to form new carbon-carbon or carbon-nitrogen bonds at the 3-position, initiating cyclization sequences to form adjacent rings. beilstein-journals.org

The syntheses of imidazo[4,5-c]pyridines and mdpi.comnih.govresearchgate.nettriazolo[4,3-a]pyridines, as discussed previously, are prime examples of this principle. In these cases, a precursor containing the pyridine ring is reacted with a binucleophilic reagent, leading to the formation of a new fused five-membered ring. researchgate.netgoogle.com The ability to start with a pre-functionalized pyridine, such as 3-bromopyridine (B30812), and build upon it is a common strategy for creating complex polycyclic systems like benzoquinolines (azaphenanthrenes). a2bchem.com The benzyloxy group is often carried through these synthetic steps and can be deprotected in the final stages to unmask a hydroxyl group, which may be critical for the target molecule's biological function. This strategic use of this compound and related compounds allows for the efficient and controlled assembly of novel, potentially therapeutic, fused heterocyclic molecules. researchgate.netbeilstein-journals.org

Preparation of Polysubstituted Pyridine Scaffolds

The synthesis of polysubstituted pyridines is a significant focus in organic chemistry due to the prevalence of the pyridine nucleus in a vast number of biologically active compounds. nih.gov this compound serves as a key starting material for creating these complex structures through various synthetic strategies.

One common approach involves leveraging the reactivity of the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position of the pyridine ring. For instance, coupling with various boronic acids can furnish diverse biaryl structures, which are common motifs in pharmacologically active molecules. acs.org The benzyloxy group at the 4-position not only influences the electronic properties of the pyridine ring but can also be deprotected to reveal a hydroxyl group, providing another site for functionalization.

Furthermore, multicomponent reactions offer an efficient pathway to highly substituted pyridines from simple precursors. nih.govmdpi.com While direct examples detailing the use of this compound in one-pot, multicomponent syntheses of polysubstituted pyridines are not extensively documented in the provided results, the principles of such reactions can be applied. For example, a modified Bohlmann-Rahtz pyridine synthesis could potentially utilize an enamine derived from or reacting with a fragment related to this compound to construct the pyridine ring with multiple substituents in a single step. core.ac.uk

The strategic placement of the bromo and benzyloxy groups allows for sequential and site-selective modifications, which is a powerful tool for building molecular diversity. The bromine atom can be targeted for metal-catalyzed cross-coupling reactions, while the benzyloxy group can be cleaved and the resulting pyridone can undergo further reactions. lookchem.com This step-wise approach provides precise control over the final structure of the polysubstituted pyridine.

Below is a table summarizing potential synthetic transformations for preparing polysubstituted pyridine scaffolds from this compound:

| Reaction Type | Reagents and Conditions | Resulting Scaffold Feature | Reference |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | Introduction of aryl/heteroaryl group at the 3-position | acs.org |

| Benzyl Ether Cleavage | Hydrogenolysis (e.g., H₂, Pd/C) or acidic conditions | Formation of a 4-hydroxypyridine (B47283) (or its tautomer, a pyridin-4-one) | lookchem.com |

| Nucleophilic Aromatic Substitution | Strong nucleophiles | Replacement of the bromine atom | google.com |

Strategic Intermediate for Structure-Activity Relationship (SAR) Studies in Drug Design

The ability to systematically modify a lead compound and evaluate the resulting changes in biological activity is the cornerstone of structure-activity relationship (SAR) studies. This compound is an ideal intermediate for such investigations due to its two distinct points of modification.

The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions. This allows medicinal chemists to explore the steric and electronic requirements of a biological target's binding pocket. For example, in the development of inhibitors for a specific enzyme, different aryl, heteroaryl, or alkyl groups can be introduced at this position to probe for optimal interactions. acs.org

For instance, in the design of kinase inhibitors, a common strategy is to have a core scaffold that can be readily functionalized at multiple positions. Using this compound, a library of compounds can be synthesized where the group at the 3-position is varied to optimize binding to the kinase's hinge region, while the substituent at the 4-position is modified to enhance interactions with the solvent-exposed region or to improve pharmacokinetic properties.

The following table illustrates how this compound can be used in SAR studies:

| Position of Modification | Type of Modification | Purpose in SAR Study | Potential Impact |

| 3-Position (from Bromine) | Suzuki or other cross-coupling reactions to introduce diverse aryl/heteroaryl groups. | To probe the hydrophobic and electronic requirements of the target's binding pocket. | Alteration of binding affinity and selectivity. |

| 4-Position (from Benzyloxy) | Debenzylation followed by alkylation, etherification, or other modifications of the hydroxyl group. | To investigate the role of hydrogen bonding and to modify physicochemical properties like solubility. | Improvement of potency, selectivity, and pharmacokinetic profile. |

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its versatility in forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org For substrates such as this compound, palladium-catalyzed cross-coupling reactions are indispensable tools for introducing a wide array of functional groups.

The success of a palladium-catalyzed reaction is often critically dependent on the choice of ligand coordinated to the metal center. The ligand influences the catalyst's stability, solubility, and reactivity, thereby affecting reaction efficiency and selectivity. In the context of functionalizing bromopyridines, extensive research has been dedicated to screening and developing optimal ligand systems.

For instance, in the palladium-catalyzed difluoromethylation of a close analogue, 3-((benzyloxy)methyl)-5-bromopyridine, the ligand's bite angle was found to be a crucial parameter for reaction yield. rsc.org A systematic optimization demonstrated that bidentate phosphine (B1218219) ligands with wide bite angles significantly outperform those with smaller bite angles or monodentate ligands. rsc.org

Table 1: Effect of Ligand on Palladium-Catalyzed Difluoromethylation of a Bromopyridine Analogue rsc.org

| Entry | Ligand | Bite Angle (°) | Yield (%) |

|---|---|---|---|

| 1 | Xantphos | 112 | 60 |

| 2 | DPEPhos | 112 | 80 |

| 3 | dppf | 99 | 65 |

| 4 | BINAP | 92 | 17 |

| 5 | dppe | 85 | <2 |

| 6 | BrettPhos (monodentate) | N/A | <5 |

Reaction conditions: 0.1 mmol substrate, 0.1 mmol (SIPr)Ag(CF₂H), 5 mol% Pd(dba)₂, 10 mol% ligand in toluene (B28343) at 80°C for 6 hours. Yields determined by ¹⁹F NMR.

This data clearly illustrates that ligands like DPEPhos and Xantphos, which possess wide bite angles, facilitate the desired transformation more effectively. rsc.org Similarly, in palladium-catalyzed carboamination reactions for synthesizing piperazine (B1678402) derivatives, the nature of the phosphine ligand dictates the product distribution, with tri(2-furyl)phosphine (B125338) often providing optimal results. nih.gov The development of specialized ligands, such as those incorporating 1,2,3-triazole moieties, has also been explored to enhance catalyst performance in Suzuki-Miyaura cross-coupling reactions involving challenging substrates. bham.ac.uk

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency, resource utilization, and reduced waste. Palladium catalysis is particularly well-suited for designing such processes. preprints.org These strategies allow for the rapid construction of molecular complexity from simple precursors.

A notable example involves a three-bond-forming sequence starting with a photoredox/nickel-catalyzed coupling, followed by a palladium-catalyzed Suzuki coupling with 3-bromopyridine, and culminating in a Buchwald-Hartwig amination. pnas.org This sequence allows for the modular construction of complex molecules with only two purification steps, highlighting the power of combining different catalytic systems in a one-pot fashion. pnas.org Other tandem processes include palladium-catalyzed carbonylation of aryl dibromides followed by C-H activation to generate complex heterocyclic skeletons. preprints.org Such sequential catalytic cycles are instrumental in transforming simple bromopyridines into highly functionalized, value-added products. acs.org

Emerging Catalytic Systems for Pyridine Functionalization

While palladium catalysis remains dominant, the pursuit of novel reactivity and milder reaction conditions has spurred the development of alternative catalytic systems. These emerging methods often provide complementary selectivity and functional group tolerance.

The merger of visible-light photoredox catalysis with nickel catalysis has emerged as a powerful platform for forging C-C and C-heteroatom bonds under exceptionally mild conditions. rsc.orgbeilstein-journals.org This dual catalytic system leverages a photocatalyst to generate radical intermediates via single-electron transfer (SET), which are then intercepted by a nickel catalyst to participate in cross-coupling cycles. rsc.orgprinceton.edu This approach avoids the harsh conditions often required in traditional cross-coupling and enables the use of novel coupling partners. researchgate.net

A key advantage of this methodology is its remarkable functional group tolerance. For example, photoredox/nickel dual catalysis enables the cross-coupling of secondary alkyltrifluoroborates with aryl bromides that also contain a boronic acid or ester group. pnas.org This "orthogonal" reactivity allows for the selective coupling at the C-Br bond while leaving the C-B bond intact for subsequent transformations, such as a Suzuki coupling with a bromopyridine. pnas.org This strategy has been successfully applied to the modular functionalization of complex molecules, demonstrating its utility in synthesizing medicinally relevant compounds. rsc.org

Copper catalysis, one of the earliest methods used for cross-coupling, continues to be a vital tool in organic synthesis due to the low cost, low toxicity, and unique reactivity of copper. nih.gov It is particularly effective for C-N, C-O, and C-S bond formation. Classic reactions like the Ullmann condensation, which couples aryl halides with amines, alcohols, or thiols, often succeed where palladium-based methods fail.

In the context of pyridine derivatives, copper-mediated intramolecular C-N cross-coupling has been used to synthesize fused heterocyclic systems. For example, primary allylamines derived from 4-iodopyrazolecarbaldehydes undergo a copper-catalyzed intramolecular amination to furnish pyrazolo[4,3-b]pyridines. rsc.org This transformation proceeds through an intramolecular cyclization followed by an in-situ oxidation to deliver the aromatic product. rsc.org The versatility and distinct reactivity of copper catalysts ensure their continued relevance in the synthesis of complex nitrogen-containing heterocycles. nih.gov

Rhodium catalysts offer unique pathways for the functionalization of heterocycles, most notably through C-H activation. rsc.org This strategy allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates like organohalides or organometallics.

In reactions involving N-aryl-2-aminopyridines, rhodium(III) catalysts have proven uniquely effective for C-H functionalization and annulation reactions where other transition metals, including palladium and iridium, show no catalytic activity. rsc.org The catalytic cycle typically involves a pyridine-directed C-H metalation to form a rhodacycle intermediate, which then reacts with a coupling partner such as an alkyne or an aldehyde. rsc.org Rhodium catalysis has also been employed for the stereoselective reaction of allenes with organoboronic reagents, including reactions involving 3-bromopyridines to achieve a cine substitution, where the incoming group attaches to the position adjacent to the one vacated by the leaving group. researchgate.net These unique transformations underscore the power of rhodium catalysis to unlock novel and highly selective bond-forming strategies. acs.org

Catalytic Strategies in the Synthesis and Transformation of 4 Benzyloxy 3 Bromopyridine and Its Analogues

Advanced Catalytic Methods

Gold catalysis has become a powerful tool for constructing complex heterocyclic frameworks, including pyridine (B92270) derivatives, owing to the unique ability of gold catalysts to activate C-C multiple bonds under mild conditions. ingentaconnect.commdpi.com While direct gold-catalyzed synthesis of 4-(benzyloxy)-3-bromopyridine is not prominently documented, numerous strategies for synthesizing substituted pyridines and related N-heterocycles highlight the potential of this approach. These methods often involve cascade reactions, cycloadditions, and multicomponent reactions, providing efficient routes to highly functionalized pyridine rings. ingentaconnect.comacs.org

One significant strategy involves the gold-catalyzed reaction of alkynes. For instance, gold(I)-catalyzed formal [4π + 2π]-cycloadditions between tert-butyl propiolates and unactivated nitriles have been developed. rsc.org This process initially yields 6H-1,3-oxazin-6-ones, which can then react with electron-deficient alkynes in a one-pot sequence to generate highly substituted pyridines. rsc.org The reaction proceeds through the formation of a gold-activated alkyne, which is then attacked by the nitrile. beilstein-journals.org

Multicomponent reactions catalyzed by gold also provide an efficient pathway to substituted pyridines. A reusable Au/MgO catalyst has been shown to effectively promote the synthesis of polysubstituted pyridines from a ketone, an arylidenemalononitrile intermediate, and ammonia (B1221849). mdpi.com This method benefits from high yields and short reaction times. The proposed mechanism involves a series of steps including a Knoevenagel condensation, a Michael-type addition, and a final condensation/cyclization/oxidation sequence to form the pyridine ring. mdpi.com

Furthermore, gold(I)-catalyzed cycloisomerization reactions serve as a key step in the synthesis of disubstituted pyridines. The cycloisomerization of 1-bromoalkynes can produce 1-bromocyclopentene derivatives, which are versatile intermediates. researchgate.net These intermediates can undergo subsequent cross-coupling, ozonolysis, and condensation with an ammonia source to yield various 2,5-disubstituted pyridines. researchgate.net

The table below summarizes selected gold-catalyzed methods for the synthesis of pyridine derivatives, which are analogous in structure to this compound.

Table 1: Gold-Catalyzed Synthesis of Pyridine Derivatives

| Starting Materials | Catalyst System | Key Transformation | Product Type | Ref |

|---|---|---|---|---|

| tert-Butyl propiolates, Nitriles, Electron-deficient alkynes | Gold(I) catalyst | [4π + 2π] Cycloaddition / Diels-Alder | Highly substituted pyridines | rsc.org |

| Ketones, Malononitrile (B47326), Aldehydes, Ammonia source | Au/MgO | Multicomponent Reaction / Knoevenagel / Michael Addition | Highly substituted pyridines | mdpi.com |

| 1,3-Dien-5-ynes, Nitriles | Gold(I) or Gold(III) catalyst | Hetero-Diels-Alder Reaction | Tetrasubstituted pyridines | beilstein-journals.org |

| Enynamides, Cyanamides | Gold(I) catalyst | Hetero-tetradehydro-Diels-Alder | 2,6-Diaminopyridines | organic-chemistry.org |

Ruthenium catalysts offer a versatile and efficient platform for amide synthesis, a fundamental transformation in organic chemistry. These methods are highly relevant to the functionalization of heterocyclic compounds like this compound, either through direct C-H amidation or by coupling reactions involving the halide substituent. Ruthenium-catalyzed processes are often characterized by high atom economy and tolerance of various functional groups. acs.orgorganic-chemistry.org

A prominent strategy involves the direct C–H bond amidation of arenes and heteroarenes. Ruthenium(II) catalysts, often in combination with a directing group, can facilitate the ortho-amidation of pyridine rings. researchgate.net For example, the C-H activation of 2-arylpyridines followed by amide C-N bond activation has been demonstrated to produce monoacylated products. acs.orgresearchgate.net This approach utilizes in situ formed bis-cycloruthenated complexes as the key active species, which possess a high capability for oxidative addition to the amide C-N bond. acs.orgresearchgate.net The use of dioxazolones as amidating agents under mild conditions (40 °C, in air) with a [RuCl₂(p-cymene)]₂ catalyst has also been reported as a highly selective method. rsc.org

Another powerful ruthenium-catalyzed method is the redox-neutral synthesis of amides from alcohols and nitriles. acs.orgorganic-chemistry.org This reaction, typically catalyzed by an N-heterocyclic carbene (NHC)-based ruthenium complex, proceeds with complete atom economy, producing no byproducts. acs.orgorganic-chemistry.org The mechanism involves a hydrogen transfer from the alcohol to the nitrile, followed by C-N bond formation. organic-chemistry.org While this method does not directly functionalize the pyridine ring, it represents a key green chemistry approach for amide synthesis that could be employed with pyridine-containing substrates bearing alcohol or nitrile functionalities.

Ruthenium catalysts are also effective in the direct amidation of aldehydes with amines. rsc.org Improved methods using a [Ru(p-cymene)Cl₂]₂ complex with an NHC ligand have been developed to overcome the common issue of imine formation as a major byproduct. rsc.org Additionally, ruthenium complexes can catalyze the hydration of nitriles to form primary amides, a transformation that tolerates a wide array of functional groups. core.ac.uk

The table below details various ruthenium-catalyzed transformations for the synthesis of amides, which could be applied to functionalize pyridine analogues.

Table 2: Ruthenium-Catalyzed Transformations for Amide Synthesis

| Substrates | Catalyst System | Transformation Type | Key Features | Ref |

|---|---|---|---|---|

| 2-Arylpyridines, Amides | Ruthenium precatalyst | C-H Activation / C-N Bond Activation | Selective aromatic acylation at the ortho position. | acs.orgresearchgate.net |

| Arenes, Dioxazolones | [RuCl₂(p-cymene)]₂ / AgSbF₆ | C-H Bond Amidation | High mono- and regio-selectivity under mild conditions. | rsc.org |

| Alcohols, Nitriles | NHC-based Ru hydride catalyst | Redox-Neutral Amidation | 100% atom economy, no byproducts. | acs.orgorganic-chemistry.org |

| Aldehydes, Amines | [Ru(p-cymene)Cl₂]₂ / NHC ligand | Direct Amidation | Improved selectivity for amides over imines. | rsc.org |

Advanced Derivatives and Analogues of 4 Benzyloxy 3 Bromopyridine

Synthesis and Reactivity of Isomeric Benzyloxy-Bromopyridines

The specific placement of the benzyloxy and bromine substituents on the pyridine (B92270) ring profoundly influences the chemical reactivity and synthetic utility of the molecule. The synthesis of these isomers can be achieved through several strategic routes. A common method involves the direct bromination of a corresponding benzyloxypyridine precursor. For instance, 4-(benzyloxy)pyridine (B1590385) can be brominated using N-bromosuccinimide (NBS) to yield 4-(benzyloxy)-3-bromopyridine. An alternative approach is the O-alkylation of a bromo-substituted pyridone. Various bromo-2-pyridones can be selectively O-benzylated with benzyl (B1604629) bromide in the presence of silver carbonate to produce bromo-2-benzyloxypyridines in high yields. clockss.orgmdpi.com

The reactivity of these isomers is dictated by the electronic effects and steric hindrance imposed by the substituents. In this compound, the benzyloxy group can provide steric shielding at the para position. Conversely, in an isomer like 2-(benzyloxy)-3-bromopyridine, the benzyloxy group may direct electrophilic attacks toward the 5-position of the pyridine ring. The bromine atom in these compounds is a key functional handle, readily participating in nucleophilic substitution and metal-catalyzed cross-coupling reactions. However, the reactivity can be modulated by the substituent pattern; the benzyloxy group generally deactivates the ring towards certain substitutions while directing the regiochemical outcome. vulcanchem.com The synthesis of more complex isomers, such as 2,6-bis(benzyloxy)-3-bromopyridine (B174153), can be accomplished from 3-bromopyridine (B30812) through a multi-step process involving diol formation and subsequent benzylation. a2bchem.com

Table 1: Comparison of Selected Benzyloxy-Bromopyridine Isomers

| Compound Name | Substitution Pattern | Synthetic Precursor (Example) | Key Reactivity Feature | Reference |

|---|---|---|---|---|

| This compound | 4-OBn, 3-Br | 4-(Benzyloxy)pyridine | Versatile intermediate for cross-coupling reactions. | |

| 2-(Benzyloxy)-5-bromopyridine | 2-OBn, 5-Br | 5-Bromo-2-pyridone | Used in Suzuki-Miyaura couplings to form biaryl systems. | clockss.orgresearchgate.net |

| 3-(Benzyloxy)-5-bromopyridine | 3-OBn, 5-Br | 5-Bromo-3-hydroxypyridine | Commercially available isomer for comparative studies. | chemicalbook.comechemi.com |

| 2,6-Bis(benzyloxy)-3-bromopyridine | 2,6-diOBn, 3-Br | 3-Bromopyridine | Highly substituted scaffold for complex molecule synthesis. | a2bchem.com |

Pyridinone Derivatives Incorporating the Benzyloxy Moiety

The conversion of benzyloxy-substituted pyridines into their corresponding pyridinone (or hydroxypyridine) derivatives is a crucial transformation, as the pyridinone scaffold is a common feature in many biologically active molecules. This is typically accomplished by the deprotection of the benzyl ether. organic-chemistry.org

A widely used and efficient method for this debenzylation is palladium-catalyzed hydrogenation. organic-chemistry.org This reaction proceeds under relatively mild conditions, cleaving the benzyl group to yield a hydroxyl group, which exists in tautomeric equilibrium with its pyridone form. researchgate.netgoogle.com For example, 2-(benzyloxy)-5-bromopyridine derivatives that have undergone Suzuki coupling can be deprotected using acidic conditions to furnish the final pyridone products quantitatively. researchgate.net

Another synthetic strategy involves a two-step sequence where a 2-benzyloxy halopyridine is first subjected to a Buchwald-Hartwig amination reaction, followed by debenzylation to afford amino-substituted 2-pyridones in high yield. researchgate.net Acid-mediated cleavage is also a viable deprotection method; for instance, boiling 2-benzyloxy-pyridine-N-oxide with hydrochloric acid yields N-hydroxy-2-pyridone. google.com

Table 2: Synthesis of Pyridinones from Benzyloxy Precursors

| Benzyloxy Precursor | Reaction Sequence | Pyridinone Product | Reference |

|---|---|---|---|

| Amino-substituted 2-benzyloxypyridines | Debenzylation | Amino-substituted 2-pyridones | researchgate.net |

| Aryl-substituted 2-(Benzyloxy)pyridines | Acid-catalyzed deprotection | Aryl-substituted 2-pyridones | researchgate.net |

| 2-Benzyloxy-pyridine-N-oxide | Catalytic hydrogenation or acid cleavage | N-Hydroxy-2-pyridone | google.com |

Synthesis of Conjugates and Hybrid Molecules Featuring the this compound Core

The presence of a bromine atom makes this compound and its isomers excellent substrates for transition-metal-catalyzed cross-coupling reactions, enabling their use as building blocks for larger, more complex molecular architectures. The Suzuki-Miyaura coupling is particularly prominent, allowing for the formation of new carbon-carbon bonds by reacting the bromopyridine with various boronic acids or their esters. researchgate.net This method has been used to synthesize a variety of biaryl compounds, which are important structural motifs in medicinal chemistry and materials science.

For example, 5-(benzyloxy)-2-bromopyridine (B1285324) can be coupled with pyridine N-oxide to generate 5'-(benzyloxy)-2,2'-bipyridine 1-oxide, which can be subsequently reduced to form the bipyridine ligand. nih.govacs.org Similarly, the carbonylative Suzuki-Miyaura reaction can be employed to couple bromopyridines with aryl DABO boronates, producing diheteroaromatic ketones. acs.org These reactions showcase the utility of benzyloxy-bromopyridines in constructing hybrid molecules that combine the pyridine core with other aromatic or heteroaromatic systems.

Table 3: Cross-Coupling Reactions for Conjugate Synthesis

| Bromopyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(Benzyloxy)-5-bromopyridine | Arylboronic acid | Palladium catalyst | Dipyridonyl-substituted arenes (after deprotection) | researchgate.net |

| 5-(Benzyloxy)-2-bromopyridine | Pyridine N-oxide | Coupling reaction | Bipyridine derivative | nih.govacs.org |

| 3-Bromopyridine | Aryl DABO boronate | Pd catalyst, CO | Diheteroaromatic ketone | acs.org |

| This compound | (4-(Benzyloxy)phenyl)boronic acid | Suzuki-Miyaura coupling | Biaryl conjugate |

Exploration of Bioisosteric Replacements on the Pyridine Ring System

Bioisosteric replacement is a powerful strategy in drug design aimed at modifying molecular properties such as potency, selectivity, and metabolic stability by substituting one chemical group with another that has similar physical or chemical properties. domainex.co.uknih.gov For the this compound scaffold, this can involve either replacing the pyridine ring with another heterocycle or altering the substituent groups.

One common bioisosteric replacement for a pyridine ring is a diazine (a six-membered ring containing two nitrogen atoms). acs.orgscispace.com Diazines can be functionalized through methods like C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr), offering a pathway to novel analogues. acs.orgscispace.com The bioisosteric replacement of a benzene (B151609) ring with a pyridine ring has also proven fruitful in various therapeutic areas, which has spurred interest in pyridine-containing scaffolds like 1,4-dioxino-[2,3-b]pyridine as analogues of biologically active 2,3-dihydro-1,4-benzodioxins. researchgate.net Furthermore, small-ring cage hydrocarbons, such as bicyclo[1.1.1]pentane (BCP), are gaining popularity as bioisosteres for benzene rings and could be incorporated to replace the phenyl portion of the benzyloxy group to improve pharmacokinetic properties. domainex.co.uk

Table 4: Examples of Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale/Application | Reference |

|---|---|---|---|

| Pyridine Ring | Diazine Ring (e.g., Pyrimidine, Pyrazine) | Modulates electronic properties and potential hydrogen bonding interactions. | acs.orgscispace.com |

| Benzene Ring (of the benzyloxy group) | Bicyclo[1.1.1]pentane (BCP) | Improves pharmacokinetic properties. | domainex.co.uk |

| 2,3-Dihydro-1,4-benzodioxin Core | 1,4-Dioxino-[2,3-b]pyridine Core | Creates pyridine bioisosteres of known biologically active compounds. | researchgate.net |

Future Perspectives and Research Directions in 4 Benzyloxy 3 Bromopyridine Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes to 4-(Benzyloxy)-3-bromopyridine and its derivatives often rely on conventional methods that may involve hazardous reagents and solvents, such as the use of N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride. The future of chemical manufacturing is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of environmentally benign substances. researchgate.net

Future research is expected to focus on developing more sustainable synthetic protocols for pyridine (B92270) derivatives. Key green methodologies that could be adapted for the synthesis of this compound include:

Multicomponent Reactions (MCRs) : MCRs are highly convergent reactions where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. This approach is highly atom-economical and efficient, representing a cornerstone of green synthetic chemistry. researchgate.netbohrium.commdpi.com

Green Solvents and Catalysts : A major thrust in sustainable chemistry is the replacement of toxic solvents and stoichiometric reagents with greener alternatives. researchgate.netnih.gov This includes the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media and the development of reusable, non-toxic catalysts. researchgate.netresearchgate.net

Solvent-Free Reactions : Conducting reactions under neat (solventless) conditions, for example through mechanochemistry in a ball mill, is an effective strategy to minimize the generation of volatile organic compound (VOC) waste and simplify product purification. researchgate.netresearchgate.net

Discovery of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The bromine atom on the this compound ring is a synthetic handle that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition-metal-catalyzed cross-couplings. The discovery of novel catalytic systems is paramount to improving the efficiency, selectivity, and substrate scope of these transformations.

Advanced Transition-Metal Catalysis : While palladium-catalyzed reactions are well-established for functionalizing pyridines, future work aims to develop more sophisticated catalysts. chinesechemsoc.orgbeilstein-journals.org This includes "smart" catalytic systems, such as palladium complexes paired with chiral ligands that can induce high levels of enantioselectivity in asymmetric reactions. chinesechemsoc.org Furthermore, catalysts based on more abundant and less costly metals like copper and ruthenium are gaining prominence. beilstein-journals.orgnumberanalytics.com Ruthenium catalysts, in particular, are being explored for their ability to mediate direct C-H activation, an atom-economical alternative to traditional cross-coupling. beilstein-journals.orgacs.org

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of reactive intermediates under exceptionally mild conditions. cardiff.ac.uk Dual catalytic systems, combining a photoredox catalyst with a nickel catalyst, have been successfully employed for complex cross-coupling reactions. cardiff.ac.uk The development of new organic photocatalysts could provide novel pathways for derivatizing this compound with high precision. cardiff.ac.uk

Biocatalysis : The use of enzymes to catalyze chemical reactions offers a highly sustainable and selective alternative to conventional chemical methods. numberanalytics.com Exploring enzymatic pathways for the synthesis and functionalization of pyridine derivatives is a promising direction for future research.

Expansion of Applications in Drug Discovery and Materials Science

The inherent reactivity and structural features of this compound make it an ideal starting point for the synthesis of complex molecules with valuable applications.

Drug Discovery : The pyridine ring is a privileged scaffold found in a vast number of approved drugs and biologically active compounds. nih.gov this compound can serve as a key precursor to novel therapeutic agents.

Anti-mycobacterial Agents : A significant area of application is the synthesis of imidazo[1,2-a]pyridine-based compounds. Numerous derivatives of this heterocyclic system have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) in the sub-micromolar range. nih.gov

Anticancer Therapeutics : The bromopyridine moiety can be readily elaborated through cross-coupling reactions to build larger molecules designed to interact with biological targets relevant to cancer. For example, related heterocyclic systems like thiazole[5,4-b]pyridines have shown potent cytotoxic activity against human cancer cell lines. mdpi.com

Materials Science : Beyond pharmaceuticals, this compound is a building block for advanced materials and specialty chemicals. The ability to precisely functionalize the pyridine core allows for its incorporation into polymers or organic functional materials. Future research could investigate its use in creating novel materials for applications in electronics, such as organic light-emitting diodes (OLEDs), or as components of functional polymers with tailored optical or conductive properties.

Development of High-Throughput Screening Methodologies for Novel Derivatives

To fully unlock the potential of the this compound scaffold, efficient methods are needed to rapidly synthesize and evaluate large numbers of its derivatives. High-throughput synthesis and screening technologies are critical for accelerating the discovery process.

High-Throughput Synthesis : The generation of chemical libraries based on the this compound core can be achieved using automated, parallel synthesis platforms. whiterose.ac.uk By reacting the parent compound with a diverse array of building blocks (e.g., boronic acids in Suzuki couplings), a large and structurally varied library of derivatives can be produced quickly and efficiently. whiterose.ac.uk

In Silico and Combinatorial Screening : Before committing to resource-intensive laboratory synthesis, computational methods can be used to design and screen virtual libraries. chemrxiv.org A structure-based combinatorial design approach allows for the in silico creation of vast libraries by computationally attaching various fragments to the core scaffold. frontiersin.orgresearchgate.net These virtual compounds can then be screened for their predicted binding affinity to a specific biological target and for desirable pharmacokinetic (ADMET) properties. frontiersin.orgresearchgate.net The most promising candidates identified from this virtual screening are then prioritized for synthesis and subsequent experimental testing in high-throughput biological assays, such as fluorescence-based enzymatic assays or cell-based assays like the microplate Alamar Blue assay used for anti-TB drug screening. nih.govchemrxiv.org This integrated approach significantly streamlines the discovery of novel, active compounds.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing 4-(Benzyloxy)-3-bromopyridine, and how are they applied?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for structural elucidation. For example, aromatic protons in the benzyloxy group resonate near δ 5.11 ppm (s, 2H), while bromine and methoxy substituents influence chemical shifts in the pyridine ring . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, with deviations <5 ppm indicating purity. Fourier Transform Infrared (FTIR) identifies functional groups, such as C-O stretches (~1260 cm⁻¹) and aromatic C-Br vibrations (~600 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

- Methodological Answer : A two-step approach is typical:

Condensation : React 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic catalysis (acetic acid) to form hydrazone intermediates .

Cyclization : Use sodium hypochlorite as an oxidizing agent in ethanol to convert hydrazones into triazolo[4,3-a]pyridine derivatives. Reaction monitoring via TLC (dichloromethane mobile phase) ensures completion .

Q. How should researchers handle substituent effects during the synthesis of brominated pyridine derivatives?

- Methodological Answer : Bromine's electron-withdrawing nature directs electrophilic substitution to specific positions. For example, in this compound, the bromine at position 3 deactivates the ring, requiring careful optimization of reaction conditions (e.g., temperature, catalyst) to avoid side reactions. Steric effects from the benzyloxy group may also necessitate longer reaction times or higher reagent stoichiometry .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during the synthesis of this compound-based heterocycles?

- Methodological Answer : Competing pathways (e.g., over-oxidation or dimerization) are managed by:

- Stoichiometric Control : Limiting excess oxidizing agents (e.g., NaOCl) to prevent degradation.

- Inert Atmosphere : Using nitrogen or argon to suppress unwanted radical side reactions.

- Real-Time Monitoring : Employing in-situ NMR or TLC to track intermediate formation and adjust conditions dynamically .

Q. What strategies are effective for resolving discrepancies in NMR data for this compound derivatives?